molecular formula C11H15N3O2 B3064579 1-Morpholino-3-phenylurea CAS No. 13262-39-0

1-Morpholino-3-phenylurea

Cat. No. B3064579
CAS RN: 13262-39-0
M. Wt: 221.26 g/mol
InChI Key: GAKBCNPCKPLLQB-UHFFFAOYSA-N
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Description

1-Morpholino-3-phenylurea is a chemical compound with the linear formula C14H21N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s important to note that Sigma-Aldrich, a supplier of this product, does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of morpholino nucleosides starts from enantiopure glycidol . The protocol for the synthesis of morpholinos begins with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .


Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .


Chemical Reactions Analysis

Morpholinos are used as research tools for reverse genetics by knocking down gene function . They are specific, soluble, non-toxic, stable, and effective antisense reagents suitable for development as therapeutics .

Scientific Research Applications

Modulation in Zebrafish Development

1-Morpholino-3-phenylurea (1-phenyl 2-thiourea) has been utilized in research studying zebrafish development. It functions as a tyrosinase inhibitor, aiding in the visualization of development by blocking pigmentation. Specifically, its effects on retinoic acid and insulin-like growth factor (IGF) regulation of neural crest and craniofacial development in zebrafish have been observed. The compound impacts the organization of extraocular muscles and jaw cartilage development, and interacts with thyroid hormone signaling (Bohnsack, Gallina, & Kahana, 2011).

Antitumor Properties

This compound has been involved in synthesizing new compounds with potential antitumor properties. For instance, a study explored the synthesis of azoles and azolopyrimidines incorporating a morpholine moiety, revealing that some of these compounds exhibited promising activities against human lung cancer and hepatocellular carcinoma cell lines, comparable to the standard antitumor drug cisplatin (Gomha, Muhammad, Abdel‐aziz, & El-Arab, 2018).

Pharmacological Evaluation

The pharmacological and toxicological properties of morpholine derivatives have been assessed in various studies. These include examining the impact on the central nervous system, such as antidepressive activity and effects on locomotor activity in animal models. For example, one study synthesized morpholine derivatives and assessed their antidepressive activity in mice, highlighting one specific compound for its low toxicity and antidepressive effectiveness (Avramova, Danchev, & Buyukliev, 1999).

Antibacterial and Antifungal Activities

Some studies have synthesized compounds incorporating morpholine groups to evaluate their antibacterial and antifungal activities. An example includes the synthesis of Schiff bases of 4-(2-aminophenyl)-morpholines and their subsequent screening for various biological activities, showing significant analgesic, antiinflammatory, and antimicrobial activities (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

Mechanism of Action

Morpholinos are uncharged molecules used in molecular biology to modify gene expression . They bind to complementary sequences of RNA and get in the way of processes . Depending on the sort of target they bind, Morpholinos can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, or bind to mature miRNA, inhibiting the activity of the miRNA .

Safety and Hazards

While specific safety data for 1-Morpholino-3-phenylurea was not found, it’s important to note that chemicals in this class should be handled with care. For instance, Phenylurea, a related compound, is considered hazardous and harmful if swallowed .

Future Directions

Morpholinos have potential for broad therapeutic development targeting pathogens and genetic disorders . They are currently in clinical trials and are being developed as pharmaceutical therapeutics . The scheme sequenced with 2-acetyl thiophene, morpholino, and phenyl urea was not yet described, the new Mannichbase,1-(1-morpholino-1-(thiophen-2-yl)ethyl)-3-phenyl urea (L), was synthesized . This suggests that there is ongoing research in this area and potential for future developments.

properties

IUPAC Name

1-morpholin-4-yl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(12-10-4-2-1-3-5-10)13-14-6-8-16-9-7-14/h1-5H,6-9H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKBCNPCKPLLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393717
Record name 1-Morpholino-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13262-39-0
Record name N-4-Morpholinyl-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13262-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Morpholino-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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